molecular formula C23H20ClN3O3S B14125628 N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14125628
M. Wt: 453.9 g/mol
InChI Key: PZBFJQICYNSCPG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a structurally complex heterocyclic compound characterized by:

  • A thieno[3,2-d]pyrimidinone core (2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine), which provides a rigid planar scaffold for intermolecular interactions.
  • A 3,4-dimethylbenzyl group substituted at the N3 position of the pyrimidinone ring, enhancing lipophilicity and steric bulk.

Its design leverages structural motifs common in medicinal chemistry, such as the acetamide linkage and halogenated aryl groups, to optimize target binding and pharmacokinetic properties.

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-14-7-8-16(11-15(14)2)12-27-22(29)21-19(9-10-31-21)26(23(27)30)13-20(28)25-18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

PZBFJQICYNSCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4Cl)C

Origin of Product

United States

Biological Activity

N-(2-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and 3,4-dimethylbenzyl substituents may enhance its pharmacological properties.

Table 1: Chemical Structure

ComponentDescription
Core StructureThieno[3,2-d]pyrimidine
Substituents2-Chlorophenyl, 3,4-Dimethylbenzyl
Functional GroupsAcetamide, Dioxo

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Screening

In a screening of various compounds against multicellular spheroids (MCS), this compound demonstrated notable cytotoxicity against specific cancer cell lines. The results indicated an IC50 value significantly lower than standard chemotherapeutics.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes involved in cancer metabolism and progression. Preliminary data suggest it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 Value (µM)
Cyclin-Dependent Kinase 4/6Competitive Inhibition0.015
MAO-ASelective Inhibition0.003
MAO-BSelective Inhibition0.012

The biological activity of this compound is hypothesized to involve:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with CDK activity resulting in G1 or G2 phase arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Chlorine vs. Methoxy Groups : The 2-chlorophenyl group in the target compound introduces electron-withdrawing effects, whereas the 2,5-dimethoxyphenyl group in offers electron-donating properties, modulating solubility and metabolic stability .
  • Alkyl vs. Aryl Substituents : The 3,4-dimethylbenzyl group in the target compound enhances lipophilicity compared to the phenylethyl group in , which may improve blood-brain barrier penetration .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to (K₂CO₃/acetone conditions), but its yield remains unspecified. achieves an 80% yield, suggesting efficient coupling strategies for acetamide derivatives .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and Analytical Data

Compound / Evidence ID Key NMR Shifts (δ, ppm) Elemental Analysis (C/N/S)
Target Compound Not reported Not reported
12.50 (NH-3), 10.10 (NHCO), 7.82 (H-4′), 6.01 (CH-5), 4.12 (SCH₂), 2.19 (CH₃) C: 45.29%; N: 12.23%; S: 9.30% (theoretical match)
Chemical shifts in regions A (39–44) and B (29–36) differ between analogs (Figure 6) Not applicable

Key Observations:

  • NMR Profiling : highlights that substituent changes (e.g., chloro vs. methyl groups) alter chemical environments in regions A and B of the NMR spectrum, which could be used to infer structural modifications in the target compound .
  • Elemental Analysis: demonstrates precise alignment between theoretical and experimental values, underscoring the reliability of synthetic protocols for acetamide-pyrimidinone hybrids .

Preparation Methods

Cyclocondensation of 3-Aminothiophene-2-Carboxylate Derivatives

The thieno[3,2-d]pyrimidinone scaffold is synthesized from methyl 3-aminothiophene-2-carboxylate (1 ) through formamide-mediated cyclization under reflux (190°C, 4 hours), yielding thieno[3,2-d]pyrimidin-4(3H)-one (2 ) in 66% yield. Subsequent chlorination at position 1 using phosphorus oxychloride (POCl₃) under reflux (110°C, 8 hours) generates 1-chlorothieno[3,2-d]pyrimidine-2,4-dione (3 ), a key intermediate for alkylation.

Reaction Conditions

Step Reagents/Conditions Yield
Cyclization Formamide, 190°C, 4h 66%
Chlorination POCl₃, reflux, 8h 72%

Introduction of the 3,4-Dimethylbenzyl Group

Synthesis of 3,4-Dimethylbenzyl Bromide

3,4-Dimethylbenzaldehyde (4 ) is prepared via Grignard formylation of 4-bromo-o-xylene using magnesium turnings, iodine initiator, and N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) at 55–60°C. Reduction of 4 with sodium borohydride (NaBH₄) in methanol yields 3,4-dimethylbenzyl alcohol (5 ), which is brominated using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) to form 3,4-dimethylbenzyl bromide (6 ).

Optimized Bromination Protocol

  • Substrate : 3,4-Dimethylbenzyl alcohol (1 eq)
  • Reagents : 48% HBr (2.5 eq), concentrated H₂SO₄ (catalytic)
  • Conditions : 90°C, 3 hours
  • Yield : 85%

N-Alkylation of Thienopyrimidinone

Intermediate 3 undergoes alkylation with 6 in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 80°C for 12 hours, affording 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4-dione (7 ) in 78% yield.

Attachment of the N-(2-Chlorophenyl)Acetamide Moiety

Synthesis of N-(2-Chlorobenzyl)Acetamide

2-Chlorobenzylamine (8 ) is acetylated with acetic anhydride in pyridine at 0–5°C, yielding N-(2-chlorobenzyl)acetamide (9 ) in 92% purity.

Acetylation Parameters

  • Molar Ratio : 2-Chlorobenzylamine : Acetic anhydride = 1 : 1.2
  • Base : Pyridine (1.5 eq)
  • Temperature : 0–5°C, 2 hours
  • Workup : Extraction with ethyl acetate, washing with 5% NaHCO₃

Nucleophilic Substitution at Position 1

Compound 7 is treated with sodium hydride (NaH) in THF to deprotonate the N1 position, followed by reaction with bromoacetyl chloride to install the acetyl-bromide group. Subsequent displacement with 9 in the presence of triethylamine (Et₃N) yields the target molecule (10 ) in 65% yield.

Coupling Reaction Optimization

Parameter Value
Solvent Tetrahydrofuran
Base Et₃N (2 eq)
Temperature 60°C, 6h
Yield 65%

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Coupling for Benzyl Group Installation

An alternative approach involves Suzuki coupling of a boronic ester derivative of 3,4-dimethylbenzyl alcohol with a halogenated thienopyrimidinone. However, this method faces challenges due to the instability of benzylboronic esters, resulting in lower yields (≤50%) compared to alkylation.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) during the cyclocondensation of 1 reduces reaction time by 75% while maintaining comparable yields (63%).

Critical Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Competing O-alkylation is suppressed using polar aprotic solvents (DMF) and bulky bases (K₂CO₃).
  • Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) effectively separates N-alkylated products from di-alkylated byproducts.
  • Stability of Intermediates : 1-Chlorothienopyrimidinone (3 ) is hygroscopic and requires storage under inert atmosphere.

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